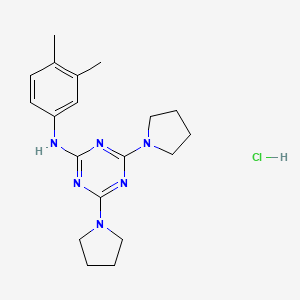

N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative featuring a 3,4-dimethylphenyl substituent at position 2 and pyrrolidinyl groups at positions 4 and 6. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6.ClH/c1-14-7-8-16(13-15(14)2)20-17-21-18(24-9-3-4-10-24)23-19(22-17)25-11-5-6-12-25;/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJALDQNVZPPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations

The compound’s core 1,3,5-triazine scaffold is shared with analogs, but substituent variations critically influence properties:

Electronic and Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group (electron-donating) in the target compound contrasts with dichlorophenyl (electron-withdrawing) analogs, affecting electronic distribution and reactivity .

- Solubility: Hydrochloride salts (target compound and 4-isopropylphenyl analog) improve aqueous solubility compared to non-ionic analogs like 5s .

- Lipophilicity : Methylsulfanyl groups (logP ~2.5–3.5) increase lipophilicity compared to pyrrolidinyl (logP ~1.5–2.0), impacting membrane permeability .

Research Findings and Limitations

- Synthetic Accessibility : Pyrrolidinyl-substituted triazines are synthetically tractable, but regioselective substitution at position 2 remains challenging .

- Toxicity Data: Limited evidence exists for the target compound’s toxicity, though chlorinated analogs (e.g., dichlorophenyl) may pose higher environmental risks .

- Comparative Efficacy : Structural analogs show varied potency in antiviral screens, but direct comparisons with the target compound are absent .

Biological Activity

N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a triazine ring and pyrrolidine substituents, suggest a variety of interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,4-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine; hydrochloride. Its molecular formula is , with a molecular weight of approximately 362.91 g/mol. The presence of multiple nitrogen atoms in its structure indicates potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazine moiety can facilitate binding to target sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This mechanism suggests applications in drug development for conditions like cancer and infectious diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which could be linked to its structural characteristics that allow for disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of the dimethylphenyl group enhances its potency against certain cancer types.

Anticancer Activity

A study investigating the cytotoxic effects of various triazine derivatives found that this compound exhibited significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possessed a minimum inhibitory concentration (MIC) in the range of 31.25 µg/mL for certain strains, demonstrating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard methodologies for synthesizing N-(3,4-dimethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride?

The synthesis typically involves nucleophilic substitution reactions on a triazine core. A stepwise approach includes:

- Step 1 : Reacting cyanuric chloride with pyrrolidine to introduce the pyrrolidin-1-yl groups at positions 4 and 6 of the triazine ring.

- Step 2 : Coupling the intermediate with 3,4-dimethylaniline under basic conditions (e.g., K₂CO₃ in DMF) to attach the N-(3,4-dimethylphenyl) moiety.

- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Key Considerations : Optimize reaction temperature (40–60°C for Step 1; 80–100°C for Step 2) and stoichiometry to minimize byproducts. Use TLC or HPLC to monitor progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm). Compare with computational predictions (e.g., DFT) to confirm substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~470).

- FT-IR : Identify NH stretching (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).

Data Validation : Cross-reference experimental spectra with simulated data from quantum chemical calculations to resolve ambiguities .

Q. What stability precautions are necessary for handling this compound?

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the triazine core.

- Light Sensitivity : Protect from UV exposure due to potential photodegradation of the aromatic amine group.

- Shelf Life : Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine degradation kinetics. Use HPLC to monitor purity over time .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for this compound’s synthesis?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for pyrrolidine substitution on cyanuric chloride to identify rate-limiting steps .

- Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates (e.g., DMF vs. THF).

- Experimental Validation : Compare computational predictions with kinetic data (e.g., Arrhenius plots) to refine models. Discrepancies may indicate unaccounted steric effects from the 3,4-dimethylphenyl group .

Q. How should researchers address contradictions between theoretical and experimental spectroscopic data?

- Error Analysis : Quantify deviations (e.g., NMR chemical shift differences >0.5 ppm) using root-mean-square error (RMSE) metrics.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotameric states of the pyrrolidine groups, which may affect experimental peak splitting .

- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvent models) to identify sources of error. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What statistical methods are suitable for optimizing synthetic yield and purity?

- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, molar ratio, reaction time) across 15 trials. Use ANOVA to identify significant variables.

- Response Surface Methodology (RSM) : Model yield (%) as a function of factors, with quadratic terms to capture curvature. Example optimization: 55°C, 1.2:1 pyrrolidine:cyanuric chloride ratio, 8-hour reaction time .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature drift) to assess process reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.